1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a bicyclic compound combining a pyrrolidone ring (5-oxopyrrolidine) and a methyl-substituted piperidine moiety. The pyrrolidone ring provides a lactam structure, while the piperidine group introduces a basic nitrogen center.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-12-4-2-9(3-5-12)13-7-8(11(15)16)6-10(13)14/h8-9H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJMUYUITFSCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as this compound hydrate, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.
Structural Characteristics
The compound has the molecular formula and is characterized by a combination of piperidine and pyrrolidine structures along with a carboxylic acid group. This unique combination may confer distinct biological activities not observed in other compounds.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₄ |
| CAS Number | 933691-56-6 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | This compound hydrate |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing a carboxylic moiety have shown promising results against Gram-positive bacteria and drug-resistant fungi. The following table summarizes the minimum inhibitory concentrations (MIC) observed for related compounds:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 32 |
| 5-fluorobenzimidazole derivative | Escherichia coli | 64 |
| This compound (derivative) | C. difficile | 128 |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Activity
In vitro studies have shown that certain derivatives of this compound exhibit anticancer properties. For example, research involving A549 human pulmonary cancer cells indicated that specific substitutions significantly affected cell viability:
| Compound | Cell Line | Viability (%) |
|---|---|---|
| Parent compound | A549 | 63.4 |
| 3,5-Dichloro derivative | A549 | 21.2 |
| Ester derivative | A549 | 71.3 |
These results demonstrate the potential for developing new anticancer agents based on this compound's structure.
Case Studies
Several studies have been conducted to explore the biological activity of this compound and its derivatives:
- Antimicrobial Screening : A study utilized broth microdilution techniques to evaluate the antimicrobial efficacy of various derivatives against multidrug-resistant bacterial strains. The results indicated a promising profile for some derivatives, particularly those with additional functional groups enhancing their activity against resistant strains .
- Anticancer Research : In another study focused on the anticancer properties, compounds derived from the parent structure were tested against A549 cells. The results highlighted a structure-dependent response, where specific modifications led to significant reductions in cell viability compared to controls .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural analogs and their key substituents:
Key Observations :
- Piperidine vs. Aromatic Substituents : Piperidine derivatives (e.g., target compound) favor solubility and hydrogen bonding, while aryl groups (e.g., 4-ethylphenyl) enhance lipophilicity .
- Heterocyclic Moieties : Pyrazole-containing analogs (e.g., –19) introduce nitrogen-rich rings, often linked to antimicrobial or anticancer activity .
Functional Comparisons
Antioxidant Activity
- Pyrrolidine derivatives with free carboxylic acid groups (e.g., 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit strong antioxidant activity (1.5× ascorbic acid) due to electron-donating substituents .
Antimicrobial and Anticancer Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
